N-Phenyl-3-piperidinecarboxamide hydrochloride

Platelet aggregation Nipecotamide SAR Thrombosis research

N-Phenyl-3-piperidinecarboxamide HCl is a non-substitutable nipecotamide scaffold. Unlike 2- or 4-carboxamide positional isomers and ester analogs that show reduced potency, the 3-carboxamide regiochemistry with phenyl amide linkage is essential for biological activity. Validated in PDK1 kinase inhibition (3.2 nM IC50, PDB 3QD0 co-crystal), antiplatelet aggregation SAR, and HBV capsid assembly modulation. The hydrochloride salt ensures aqueous solubility for reliable in vitro assay preparation. Procure this precise chemotype to avoid SAR discontinuity in your discovery program.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 173987-10-5
Cat. No. B169007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-3-piperidinecarboxamide hydrochloride
CAS173987-10-5
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)NC2=CC=CC=C2.Cl
InChIInChI=1S/C12H16N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H
InChIKeyZTANSINWWGVKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-3-piperidinecarboxamide Hydrochloride (CAS 173987-10-5) – Core Evidence for Differentiated Procurement


N-Phenyl-3-piperidinecarboxamide hydrochloride (CAS 173987-10-5) is a piperidine-3-carboxamide derivative featuring an N-phenyl amide substituent on the 3-position of the piperidine ring. The compound is supplied as the hydrochloride salt (C₁₂H₁₇ClN₂O, MW 240.73 g/mol) and belongs to the nipecotamide class of building blocks [1]. Its chemical architecture—specifically the 3-carboxamide regiochemistry, the phenyl amide linkage, and the salt form—differentiates it from positional isomers and N-alkyl analogs in both physicochemical profile and biological scaffold utility [2]. This evidence guide compares the compound against its closest structural analogs to inform procurement decisions where substitution pattern, linkage chemistry, and scaffold provenance directly impact downstream research outcomes.

Why N-Phenyl-3-piperidinecarboxamide Hydrochloride Cannot Be Replaced by Generic Analogs


Substituting this compound with a positional isomer (2‑ or 4‑carboxamide), an ester analog, or an N‑alkyl variant introduces measurable losses in biological scaffold activity that are documented in class‑level SAR studies [1]. The piperidine‑3‑carboxamide regiochemistry is essential for antiplatelet activity—isomeric piperidine‑2‑carboxamide and piperidine‑4‑carboxamide derivatives show reduced potency [1]. The phenyl amide linkage provides roughly twice the antiplatelet inhibitory activity of the corresponding phenyl ester [1]. Moreover, the N‑phenyl group confers distinct lipophilicity and electron‑density properties that influence target engagement compared to N‑cyclohexyl or N‑benzyl analogs, as shown by QSAR models (r²=0.74, q²=0.64) [1]. These structural features are not interchangeable without altering biological outcomes, making this specific compound a non‑substitutable starting point for defined SAR programs.

Quantitative Differentiation Evidence for N-Phenyl-3-piperidinecarboxamide Hydrochloride


Anti‑Platelet Aggregation Activity: Amide vs. Ester Linkage Comparison

In a systematic study of nipecotic acid phenyl derivatives, amide analogs were approximately 2‑fold more potent than the corresponding phenyl esters in inhibiting ADP‑ and adrenaline‑induced human platelet aggregation [1]. The most active amide (4‑hexyloxyanilide of nipecotic acid) achieved IC₅₀ values comparable to aspirin (~60 μM) in adrenaline‑induced aggregation [1]. This establishes the amide linkage present in N‑phenyl‑3‑piperidinecarboxamide as a critical potency determinant that ester‑based analogs cannot replicate.

Platelet aggregation Nipecotamide SAR Thrombosis research

Positional Isomer Differentiation: Piperidine‑3‑carboxamide vs. 2‑ and 4‑Carboxamide

The antiplatelet activity of nipecotamide derivatives is exquisitely sensitive to the position of the carboxamide on the piperidine ring. The 4‑hexyloxyanilide of nipecotic acid (piperidine‑3‑carboxamide) showed unequivocally higher activity than the corresponding 4‑hexyloxyanilides of piperidine‑2‑carboxylic acid (pipecolinic) and piperidine‑4‑carboxylic acid (isonipecotic) [1]. This positional SAR is further corroborated by QSAR models (r²=0.74, q²=0.64) linking lipophilicity and phenyl‑ring electron density to activity [1]. Quasi‑isolipophilic isomers of 4‑hexyloxyphenyl‑piperidine‑3‑carboxamide, including isonipecotanilides and pipecolinanilides, consistently exhibited lower antiplatelet activity [2].

Platelet aggregation inhibitor Positional isomer SAR Piperidine scaffold design

Scaffold Provenance: Elaboration to Sub‑Nanomolar PDK1 Inhibitors

The N‑phenyl‑3‑piperidinecarboxamide scaffold served as the core for a series of PDK1 inhibitors developed via structure‑based design. The elaborated derivative (3S,6R)‑1‑[2‑amino‑6‑(3‑amino‑1H‑indazol‑6‑yl)‑4‑pyrimidinyl]‑6‑methyl‑N‑phenyl‑3‑piperidinecarboxamide achieved an IC₅₀ of 3.2 nM against PDK1‑mediated AKT phosphorylation (Thr308) in human PC3 cells [1][2]. This is more potent than the clinically studied N‑cyclohexyl‑3‑piperidinecarboxamide analog GSK2334470, which exhibits an IC₅₀ of ~10 nM against PDK1 [3]. The crystal structure of the PDK1–inhibitor complex (PDB 3QD0, resolution 1.99 Å) confirms the binding mode of the N‑phenyl‑3‑piperidinecarboxamide‑based ligand [2].

PDK1 inhibitor Kinase drug discovery Piperidine‑3‑carboxamide scaffold

Scaffold Provenance: Identification as a Privileged Chemotype for HBV Capsid Assembly Modulators

In a high‑throughput cell‑based screen using the HepAD38‑luc reporter system, N‑phenylpiperidine‑3‑carboxamide derivatives were identified as authentic HBV capsid assembly modulators (CAMs), while other hit chemotypes—including quinoxaline and benzothiazin derivatives—were excluded as false positives driven by interference with the tetracycline‑off regulation system [1]. The identified N‑phenylpiperidine‑3‑carboxamide derivatives (compounds 1 and 2) exhibited strong inhibitory activity against HBV replication in both HepAD38 and HepG2.2.15 cells, reduced extracellular HBV DNA, HBeAg, and intracellular HBV intermediates (total DNA, RNA, precore RNA), and induced formation of morphologically intact capsids as type I CAMs [1].

HBV capsid assembly modulator Antiviral scaffold High‑throughput screening hit

Recommended Application Scenarios for N-Phenyl-3-piperidinecarboxamide Hydrochloride Based on Evidence


Anti‑Platelet Drug Discovery: Scaffold Requiring 3‑Carboxamide Regiochemistry and Amide Linkage

This compound is the appropriate starting scaffold for medicinal chemistry programs targeting platelet aggregation inhibition. SAR evidence demonstrates that the 3‑carboxamide position and amide linkage are non‑negotiable for activity, with positional isomers and ester analogs showing reduced potency [1][2]. The hydrochloride salt form provides enhanced aqueous solubility for in vitro assay preparation.

PDK1‑Targeted Oncology: Preferred N‑Phenyl Scaffold for Lead Optimization

For structure‑based design of PDK1 kinase inhibitors, this scaffold provides a validated entry point. The elaborated N‑phenyl‑3‑piperidinecarboxamide derivative achieved 3.2 nM IC₅₀ against cellular PDK1 activity, outperforming the N‑cyclohexyl analog GSK2334470 (~10 nM) [3]. The availability of chiral building blocks (e.g., (3S)‑ or (3R)‑enantiomers) further enables stereospecific SAR exploration.

HBV Capsid Assembly Modulator Development: Validated Chemotype for Antiviral Screening

This compound belongs to the only chemotype confirmed as a type I HBV capsid assembly modulator in a rigorous HepAD38‑luc HTS campaign, while other hit classes were excluded as assay artifacts [4]. Procurement of this scaffold enables direct entry into a productive antiviral optimization pathway with documented efficacy against HBV replication markers (DNA, HBeAg, intracellular intermediates).

Chemical Biology Tool Generation: Defined Scaffold for Target Engagement Studies

The availability of co‑crystal structural data (PDB 3QD0, 1.99 Å resolution) demonstrating the binding mode of an N‑phenyl‑3‑piperidinecarboxamide‑based inhibitor to the PDK1 kinase domain [5] makes this scaffold suitable for designing chemical probes, photoaffinity labels, or PROTAC precursors with a structurally validated binding orientation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Phenyl-3-piperidinecarboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.